Antifungal Activity of Propyl-Substituted Benzimidazole–Oxadiazole Hybrids Against Candida Species vs. Ketoconazole
In a series of benzimidazole–oxadiazole derivatives bearing a propyl-linked thioether, compounds with the propyl chain on the oxadiazole ring exhibited enhanced antifungal activity against Candida albicans, with MIC50 values as low as 0.78 µg/mL, outperforming the clinical comparator ketoconazole (MIC50 = 1.56 µg/mL) [1]. This demonstrates that the propyl substituent contributes critically to membrane-target engagement, a feature not equally shared by methyl or ethyl analogs in the same series. For 2-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,3-benzodiazole, which maintains the propyl pharmacophore directly on the oxadiazole ring, a similar potency-enhancing effect may be inferred by class-level SAR.
| Evidence Dimension | Antifungal potency against C. albicans (MIC50) |
|---|---|
| Target Compound Data | Not directly measured for this exact CAS number; class-level MIC50 ≈ 0.78 µg/mL for propyl-substituted benzimidazole–oxadiazole analogs |
| Comparator Or Baseline | Ketoconazole: MIC50 = 1.56 µg/mL (broth micro-dilution) |
| Quantified Difference | ~2-fold improvement in MIC50 for propyl-substituted analogs over ketoconazole |
| Conditions | Broth micro-dilution assay; C. albicans ATCC 24433; compounds 4a and 4b from the propyl-linked oxadiazole series |
Why This Matters
This establishes a potency ceiling for the propyl subclass that procurement teams can use to benchmark candidate compounds in antifungal screening, as the 5-propyl group is a key determinant of the 2-fold advantage over ketoconazole.
- [1] Acar Çevik, U.; Osmaniye, D.; Kaya Çavuşoğlu, B.; et al. Synthesis, molecular modeling, quantum mechanical calculations and ADME estimation studies of benzimidazole-oxadiazole derivatives as potent antifungal agents. J. Mol. Struct. 2022, 1252, 132095. DOI: 10.1016/j.molstruc.2021.132095. View Source
